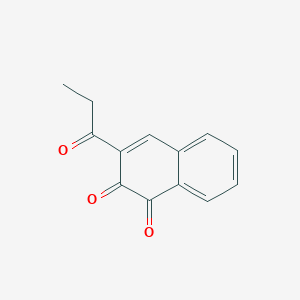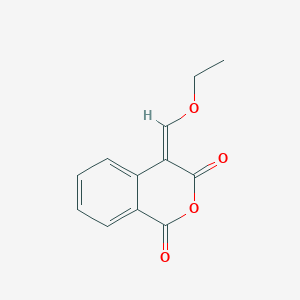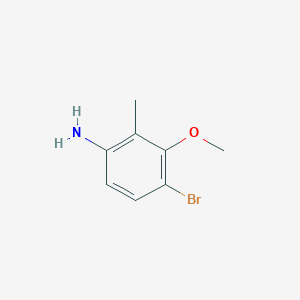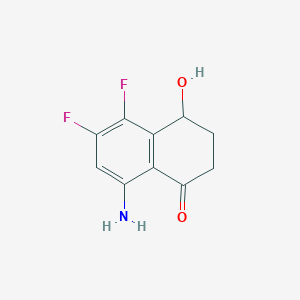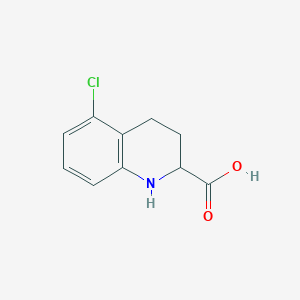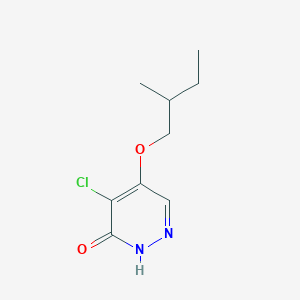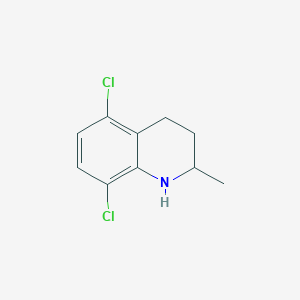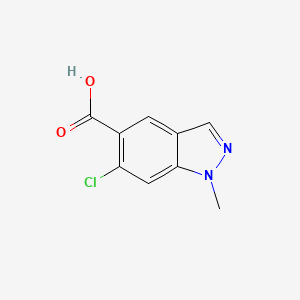
6-chloro-1-methyl-1H-Indazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-1-methyl-1H-Indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-1H-Indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzonitrile with methylhydrazine, followed by cyclization and subsequent carboxylation. The reaction conditions often involve the use of catalysts such as copper acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-1-methyl-1H-Indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different derivatives, such as amines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
6-chloro-1-methyl-1H-Indazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-chloro-1-methyl-1H-Indazole-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-1-methyl-1H-Indazole-6-carboxylic acid
- 6-chloro-1H-Indazole-5-carboxylic acid
- 1-methyl-1H-Indazole-5-carboxylic acid
Uniqueness
6-chloro-1-methyl-1H-Indazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro and methyl groups can enhance its stability and modify its interaction with biological targets compared to other indazole derivatives .
Eigenschaften
Molekularformel |
C9H7ClN2O2 |
|---|---|
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
6-chloro-1-methylindazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-8-3-7(10)6(9(13)14)2-5(8)4-11-12/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
FNMMIMYMMJSGHL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=C(C=C2C=N1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


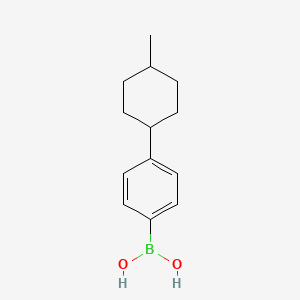
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)
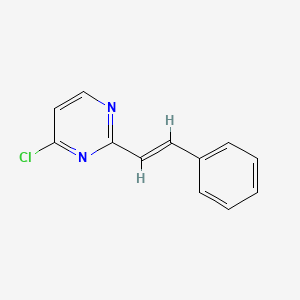
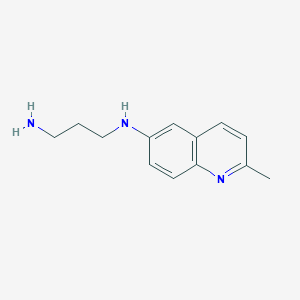
![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)
